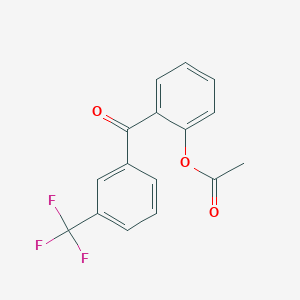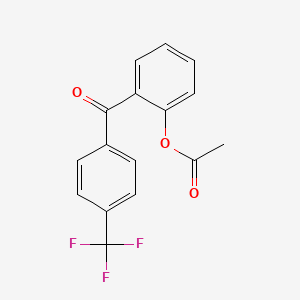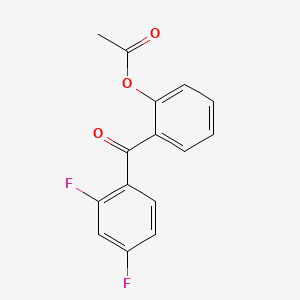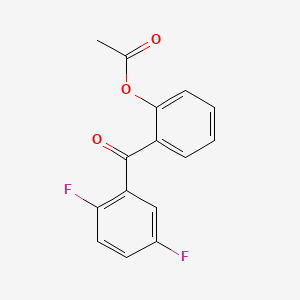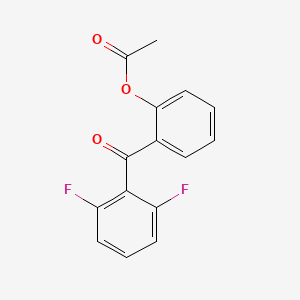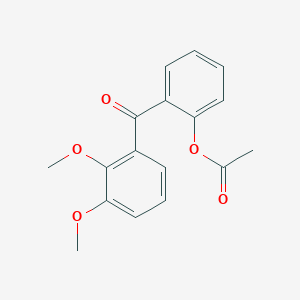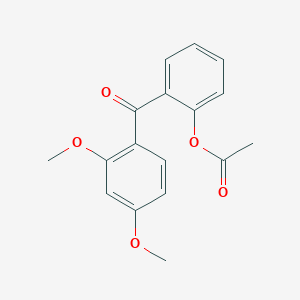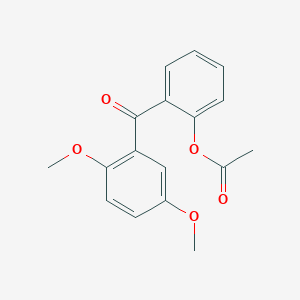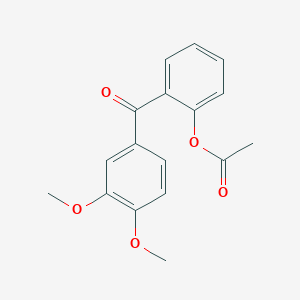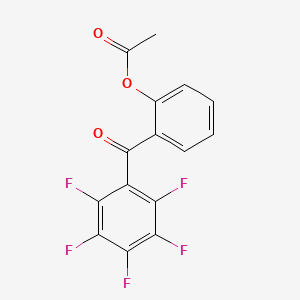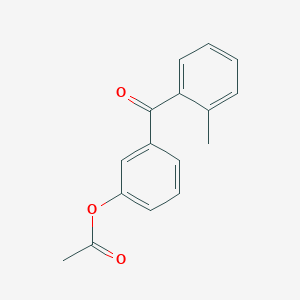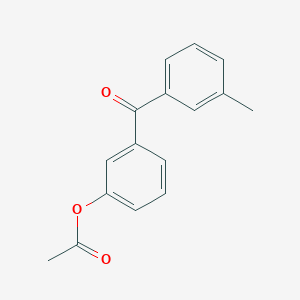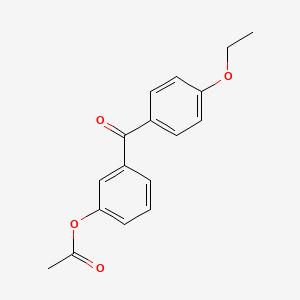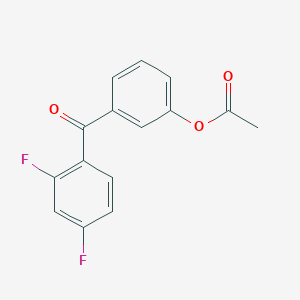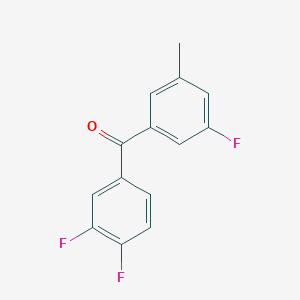
3,3',4-Trifluoro-5'-methylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,4-Trifluoro-5’-methylbenzophenone, also known as (3,4-difluorophenyl)-(3-fluoro-5-methylphenyl)methanone, is a chemical compound with the molecular formula C14H9F3O . It has a molecular weight of 250.22 g/mol .
Molecular Structure Analysis
The molecular structure of 3,3’,4-Trifluoro-5’-methylbenzophenone consists of a benzophenone backbone with three fluorine atoms and one methyl group attached . The exact positions of these substituents can be inferred from the name of the compound: the 3,3’,4-trifluoro- indicates that there are fluorine atoms on the 3rd, 3’rd, and 4th positions of the benzophenone backbone, and the 5’-methyl- indicates that there is a methyl group on the 5’ position .Applications De Recherche Scientifique
Photophysical and Photochemical Reactions
- Reactions in Various Solvents : The photophysical and photochemical reactions of benzophenone derivatives, similar to 3,3',4-Trifluoro-5'-methylbenzophenone, were investigated in different solvents like acetonitrile and isopropyl alcohol. These studies involved the use of spectroscopy and density functional theory (DFT) calculations (Ma et al., 2013).
Electrochemical Reduction
- Enantioselective Electrodes : Research on the electroreduction of benzophenone derivatives demonstrates their potential application in creating enantioselective electrodes. These electrodes can be used for the selective reduction of prochiral organic molecules (Schwientek et al., 1999).
Chemical Synthesis
- Synthesis of Trifluoromethyl-substituted Compounds : Studies on the synthesis of various trifluoromethyl-substituted compounds using derivatives like 3,3',4-Trifluoro-5'-methylbenzophenone provide insights into the creation of novel chemical entities. This includes reactions with different compounds to produce a variety of chemical structures (Mlostoń et al., 1996).
Photostability and Crystallography
- Solid State Photochemistry : The study of methyl-substituted benzophenones, closely related to 3,3',4-Trifluoro-5'-methylbenzophenone, in the solid-state shows how these compounds behave under UV irradiation, which is crucial for understanding their stability and potential applications in material sciences (Ito et al., 1987).
Photophysical Behavior
- Fluorogenic Molecule Studies : Research on DFHBI derivatives, which share structural similarities with 3,3',4-Trifluoro-5'-methylbenzophenone, explores their photophysical behavior. This has implications for their use in imaging RNA and other biological applications (Santra et al., 2019).
Polymer Synthesis
- Hyperbranched Poly(arylene ether)s : A study on the creation of hyperbranched poly(arylene ether)s using trifluoromethyl-activated monomers, which could include compounds like 3,3',4-Trifluoro-5'-methylbenzophenone, shows potential applications in polymer chemistry (Banerjee et al., 2009).
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-(3-fluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c1-8-4-10(6-11(15)5-8)14(18)9-2-3-12(16)13(17)7-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBFHVDRWSNBKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210602 |
Source


|
| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4-Trifluoro-5'-methylbenzophenone | |
CAS RN |
951886-91-2 |
Source


|
| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

